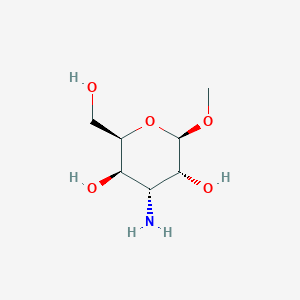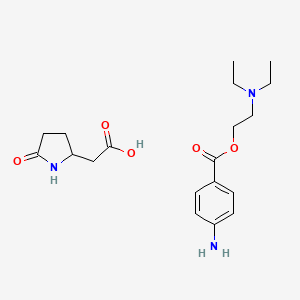
2-Diethylaminoethyl 4-aminobenzoate; 2-(5-oxopyrrolidin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethylaminoethyl 4-aminobenzoate; 2-(5-oxopyrrolidin-2-yl)acetic acid is a chemical compound with the molecular formula C19H29N3O5 and a molecular weight of 379.4507 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The product is then purified through recrystallization or distillation.
For the preparation of 2-(5-oxopyrrolidin-2-yl)acetic acid, the starting material is often pyrrolidine, which undergoes oxidation to form the 5-oxo derivative. This is followed by a reaction with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of these compounds involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethylaminoethyl 4-aminobenzoate and 2-(5-oxopyrrolidin-2-yl)acetic acid undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring in 2-(5-oxopyrrolidin-2-yl)acetic acid can be oxidized to form different derivatives.
Reduction: The nitro group in 4-aminobenzoic acid can be reduced to form the corresponding amine.
Substitution: The ester group in 2-Diethylaminoethyl 4-aminobenzoate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
The major products formed from these reactions include various derivatives of the parent compounds, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-Diethylaminoethyl 4-aminobenzoate and 2-(5-oxopyrrolidin-2-yl)acetic acid have numerous scientific research applications:
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, 2-Diethylaminoethyl 4-aminobenzoate acts as a local anesthetic by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals . On the other hand, 2-(5-oxopyrrolidin-2-yl)acetic acid may interact with enzymes involved in metabolic pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(5-oxopyrrolidin-2-yl)acetic acid.
Uniqueness
2-Diethylaminoethyl 4-aminobenzoate stands out due to its dual functional groups, which provide unique reactivity and versatility in chemical synthesis . Similarly, 2-(5-oxopyrrolidin-2-yl)acetic acid’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications .
Propriétés
Numéro CAS |
10248-52-9 |
|---|---|
Formule moléculaire |
C19H29N3O5 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-aminobenzoate;2-(5-oxopyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C13H20N2O2.C6H9NO3/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;8-5-2-1-4(7-5)3-6(9)10/h5-8H,3-4,9-10,14H2,1-2H3;4H,1-3H2,(H,7,8)(H,9,10) |
Clé InChI |
IRNZBVUSNWJVKR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C1CC(=O)NC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


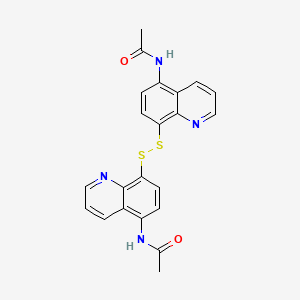
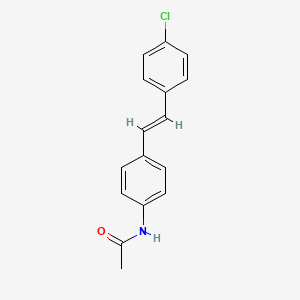
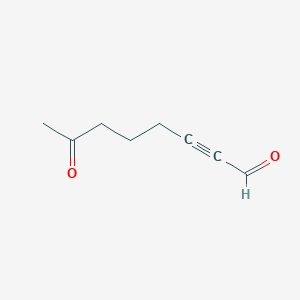
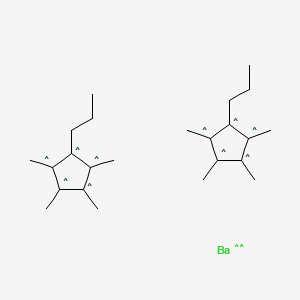
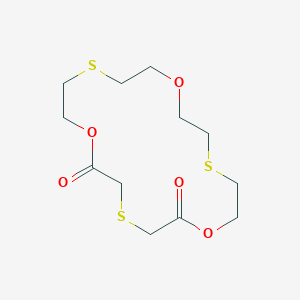
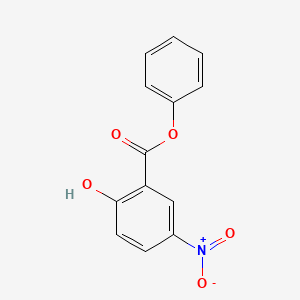
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
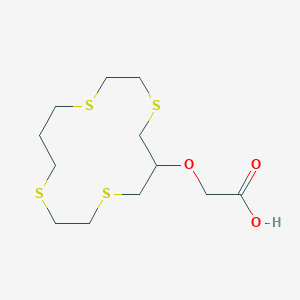
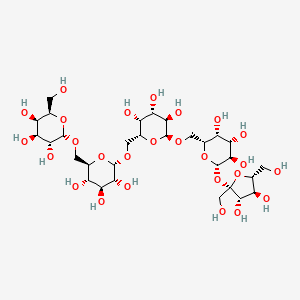
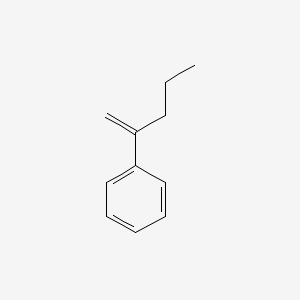

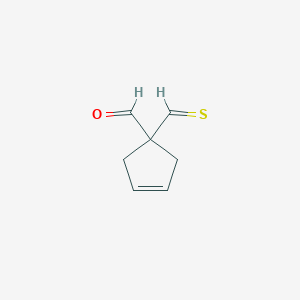
![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
